Superior Sucrase Inhibition Potency vs. Acarbose: In Vitro IC₅₀ Comparison
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate demonstrates approximately 64-fold greater potency in inhibiting rat intestinal sucrase compared to the clinically used α-glucosidase inhibitor acarbose. The target compound exhibits an IC₅₀ of 45 nM for sucrase inhibition [1], whereas acarbose shows an IC₅₀ of 2.9 µM (2,900 nM) in a comparable assay . This quantitative difference indicates a significantly higher affinity for the sucrase enzyme.
| Evidence Dimension | Inhibition of Rat Intestinal Sucrase |
|---|---|
| Target Compound Data | IC₅₀ = 45 nM |
| Comparator Or Baseline | Acarbose: IC₅₀ = 2.9 µM (2,900 nM) |
| Quantified Difference | Target compound is 64.4-fold more potent (lower IC₅₀) |
| Conditions | Wistar rat intestinal sucrase; D-glucose release measured spectrophotometrically after 30 min (target) vs. similar in vitro assay for acarbose. |
Why This Matters
For researchers studying postprandial glucose regulation or screening for α-glucosidase inhibitors, this compound offers a more potent tool for inhibiting sucrase, potentially requiring lower concentrations in experimental systems and yielding a distinct inhibitory profile.
- [1] BindingDB. (n.d.). BDBM50048086 (CHEMBL3311515) - IC₅₀ = 45 nM for inhibition of Wistar rat intestinal sucrase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50048086 View Source
